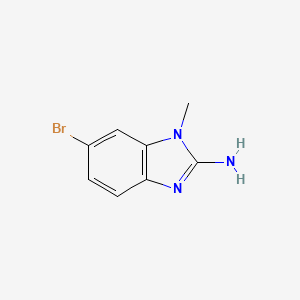

6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

Description

6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine (C₈H₇BrN₃) is a brominated benzodiazole derivative featuring a methyl group at the N1 position and an amine at the C2 position. This compound is of interest in medicinal chemistry due to the benzodiazole scaffold's prevalence in bioactive molecules. Spectroscopic characterization of related compounds includes FTIR peaks for N-H (3429 cm⁻¹), aromatic C=C (1700 cm⁻¹), and NMR signals for aromatic protons (δ 6.36–7.11 ppm) . Commercial availability is noted, with prices ranging from €311 for 50 mg to €3,350 for 5 g .

Properties

IUPAC Name |

6-bromo-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHIYNMMAZCNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276719 | |

| Record name | 6-Bromo-1-methyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24786-54-7 | |

| Record name | 6-Bromo-1-methyl-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24786-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-methyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1-methyl-1H-1,3-benzodiazol-2-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process includes steps like purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted benzodiazole derivatives.

Oxidation Products: Oxidized forms of the benzodiazole ring.

Reduction Products: Reduced forms of the benzodiazole ring.

Scientific Research Applications

6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound belonging to the benzodiazole family. It has a bromine atom at the 6th position and a methyl group at the 1st position of the benzodiazole ring. The molecular formula is C8H8BrN3 and its molecular weight is 226.08 g/mol.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry It is used as a building block in the synthesis of complex molecules. The presence of the bromine atom enhances the electrophilicity of the compound, making it reactive in substitution reactions, where nucleophiles can attack the carbon atom bonded to bromine. The compound can also undergo oxidation and reduction reactions to yield biologically active derivatives.

Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine It is investigated for potential therapeutic applications in treating various diseases. Many patients with schizophrenia often show a reduced incidence of cancer after long-term pharmacological treatment . Sertindole, a second-generation antipsychotic drug, has broad antiproliferative effects, particularly on breast cancer cell lines, and can cause cell death through apoptosis associated with autophagy .

Industry It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

6-Bromo-1,3-benzothiazol-2-amine

- Structure : C₇H₅BrN₂S, replacing one nitrogen in benzodiazole with sulfur.

- Crystallography : Forms 1D chains via N–H···Br hydrogen bonds and 3D networks through CH–Br interactions (C–Br distance: 3.402 Å) .

- Synthesis: Crystallized from methanol, with slow evaporation yielding light-yellow blocks .

- Key Differences : Sulfur’s larger atomic radius and electronegativity alter packing interactions compared to benzodiazoles.

5,6-Dibromo-1H-1,3-benzodiazol-2-amine

- Structure : C₇H₅Br₂N₃, featuring bromination at both C5 and C4.

- Applications: Not explicitly stated, but polyhalogenation often enhances bioactivity or binding specificity.

Sulfonamide Derivatives (e.g., PR1–PR8)

2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d)

- Structure : C₉H₁₀BrN₃, featuring an ethylamine side chain.

- Synthesis : Reduced from precursor using LiAlH₄, yielding 1.2 g product .

- Applications : Ethylamine substituents may enhance membrane permeability in drug design.

Comparative Analysis Table

Research Implications

- Structural Insights : Benzodiazoles and benzothiazoles exhibit distinct packing behaviors due to N/S differences, impacting material science applications .

- Bioactivity : Sulfonamide derivatives (e.g., PR8) show promise as receptor ligands, while brominated analogs may target nucleic acid structures like G-quadruplexes .

- Synthetic Optimization : LiAlH₄ reduction and sulfonylation are reliable methods for functionalizing the benzodiazole core .

Biological Activity

6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound belonging to the benzodiazole family. Its molecular formula is CHBrN, with a molecular weight of 226.08 g/mol. The compound features a bromine atom at the 6th position and a methyl group at the 1st position of the benzodiazole ring, which contributes to its unique chemical properties and biological activities. This article explores its biological activity, particularly in antimicrobial and anticancer domains, supported by relevant research findings.

The presence of the bromine atom enhances the electrophilicity of the compound, making it reactive in substitution reactions where nucleophiles can attack the carbon atom bonded to bromine. This reactivity is crucial for its interactions with biological targets, potentially leading to therapeutic effects. The compound's structure allows it to undergo oxidation and reduction reactions, which can yield biologically active derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies have demonstrated its ability to delay the growth of cancer xenografts in animal models, indicating potential efficacy against tumors. The compound's activity has been quantified using IC values in various cancer cell lines, suggesting a dose-dependent response .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 5-Bromo-6-methyl-1H-benzodiazol-2-amine | Bromine at position 5 | Different reactivity profile |

| 6-Chloro-1-methyl-1H-benzodiazol-2-amine | Chlorine instead of bromine | Varying antimicrobial properties |

| 6-Fluoro-1-methyl-1H-benzodiazol-2-amine | Fluorine at position 6 | Altered chemical behavior |

Uniqueness : The presence of bromine significantly influences both chemical reactivity and biological activity compared to other halogenated derivatives.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Efficacy : In a study involving various cancer cell lines, the compound exhibited IC values ranging from 15 nM to over 600 nM depending on the specific type of cancer being targeted. These findings suggest that structural modifications could enhance its potency against specific cancer types .

- Antimicrobial Testing : Another study assessed its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations as low as 10 µg/mL. This positions it as a candidate for further development into antimicrobial therapies.

Q & A

Q. How can molecular docking studies predict biological targets for this compound?

- Methodology :

Generate 3D conformers (Open Babel) and optimize geometry (DFT).

Dock into target proteins (e.g., kinases, GPCRs) using AutoDock Vina.

Validate binding poses with MD simulations (GROMACS) and compare to known ligands (e.g., indazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.